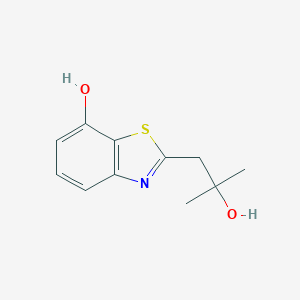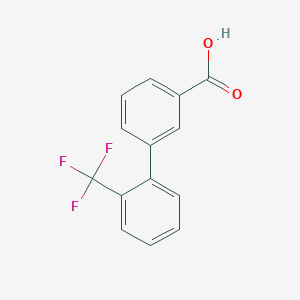
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with an amine, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups to the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound might exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenyl-3-hydroxypyridine-4(1H)-one
- 1-Phenyl-2-methyl-3-hydroxypyridine-4(1H)-one
- 1-Phenyl-2-ethyl-4-hydroxypyridine-3(1H)-one
Uniqueness
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl and ethyl groups, along with the hydroxyl group, provides a distinct set of properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
178547-52-9 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxy-1-phenylpyridin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-2-11-13(16)12(15)8-9-14(11)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 |
Clave InChI |
MVUCZHYYEXGYDV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
SMILES canónico |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
Sinónimos |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)




![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
